6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
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Overview
Description
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes and pigments due to its stable indole core.
Mechanism of Action
Target of Action
The primary target of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .
Mode of Action
It is known to inhibit atg4b, thereby affecting the autophagy process . By inhibiting Atg4B, the compound disrupts the normal functioning of the autophagy process, which can lead to various cellular effects .
Biochemical Pathways
The inhibition of Atg4B by this compound affects the autophagy pathway . Autophagy is a critical cellular pathway involved in the degradation and recycling of cellular components. Disruption of this pathway can lead to various downstream effects, including the accumulation of damaged proteins and organelles, which can affect cell viability and function .
Result of Action
The inhibition of Atg4B and the subsequent disruption of the autophagy process by this compound can lead to various molecular and cellular effects. These may include the accumulation of damaged proteins and organelles, which can affect cell viability and function .
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structure, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding or hydrophobic interactions .
Cellular Effects
It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indole core . The reaction conditions often involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted indoles, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[cd]indole-2(1H)-ketone: Known for its germicidal effects against methicillin-resistant Staphylococcus aureus.
1H-indazole-6-amine derivatives: Studied for their anticancer properties.
Uniqueness
6-Amino-1-ethylbenzo[cd]indol-2
Properties
IUPAC Name |
6-amino-1-ethylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPPDSORWBMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID7970869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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